molecular formula C9H7ClF3NO3S B2535002 2-Methyl-4-(trifluoroacetamido)benzene-1-sulfonyl chloride CAS No. 1183627-55-5

2-Methyl-4-(trifluoroacetamido)benzene-1-sulfonyl chloride

Cat. No.: B2535002
CAS No.: 1183627-55-5
M. Wt: 301.66
InChI Key: GWJCLOPQGJJERX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-(trifluoroacetamido)benzene-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a trifluoroacetamido group at the 4-position and a methyl group at the 2-position of the benzene ring. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly for introducing sulfonamide groups into target molecules. The trifluoroacetamido moiety enhances electrophilicity at the sulfonyl chloride group, making it highly reactive toward nucleophiles like amines or alcohols .

Properties

IUPAC Name

2-methyl-4-[(2,2,2-trifluoroacetyl)amino]benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3NO3S/c1-5-4-6(14-8(15)9(11,12)13)2-3-7(5)18(10,16)17/h2-4H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWJCLOPQGJJERX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C(F)(F)F)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-(trifluoroacetamido)benzene-1-sulfonyl chloride typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions and catalysts to enhance yield and purity. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-(trifluoroacetamido)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing sulfonamide and trifluoromethyl groups exhibit promising anticancer properties. For instance, studies have shown that derivatives of 2-Methyl-4-(trifluoroacetamido)benzene-1-sulfonyl chloride can be designed as potential anticancer agents. These compounds often target specific pathways involved in tumor growth and proliferation.

Case Study: Synthesis of Antitumor Agents
A study focused on synthesizing new sulfonamide derivatives demonstrated that compounds with trifluoromethyl substitutions showed enhanced cytotoxic activity against various cancer cell lines, such as HCT-116 and MCF-7. The structure-activity relationship (SAR) analysis highlighted the importance of the trifluoromethyl group in increasing the potency of these agents .

Organic Synthesis

Reagent in Chemical Synthesis
2-Methyl-4-(trifluoroacetamido)benzene-1-sulfonyl chloride serves as an important reagent in organic synthesis, particularly for the introduction of sulfonyl groups into organic molecules. Its reactivity allows for the formation of sulfonamides, which are crucial intermediates in the synthesis of pharmaceuticals.

Synthesis Methodology
The compound can be utilized in various synthetic pathways, including:

  • Acylation Reactions : It can acylate amines to form sulfonamides.
  • Coupling Reactions : It is effective in coupling reactions to form complex organic molecules.

Antimicrobial Properties
Recent studies have explored the antimicrobial potential of sulfonyl chlorides, including 2-Methyl-4-(trifluoroacetamido)benzene-1-sulfonyl chloride. The compound has shown activity against several bacterial strains, making it a candidate for developing new antimicrobial agents.

Minimum Inhibitory Concentration (MIC) Studies
The antimicrobial efficacy can be quantified through MIC studies, which measure the lowest concentration of a compound that inhibits bacterial growth. For instance, preliminary results indicate that derivatives exhibit significant activity against Gram-positive bacteria .

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus15.625 - 62.5
Enterococcus faecalis62.5 - 125
Escherichia coli>200

Environmental Applications

Potential Use in Pesticides
Given its chemical structure, there is potential for derivatives of 2-Methyl-4-(trifluoroacetamido)benzene-1-sulfonyl chloride to be developed as active ingredients in pesticides or herbicides. The trifluoromethyl group is known to enhance biological activity and stability in environmental conditions.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(trifluoroacetamido)benzene-1-sulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. The sulfonyl chloride group is highly reactive, facilitating the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives. These reactions are crucial in modifying the chemical and biological properties of target molecules .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The compound is compared below with structurally related sulfonyl chlorides and sulfonylurea derivatives:

Table 1: Comparative Analysis of Selected Compounds
Compound Name Substituents (Position) Reactivity Profile Primary Applications Availability
2-Methyl-4-(trifluoroacetamido)benzene-1-sulfonyl chloride 2-methyl, 4-trifluoroacetamido High (strong EWG activation) Organic synthesis intermediate Likely specialty chemical
3-Chloro-4-(trifluoroacetamido)benzene-1-sulfonyl chloride 3-chloro, 4-trifluoroacetamido Moderate (meta-Cl reduces activation) Unknown (discontinued) Discontinued
Tosyl chloride (p-toluenesulfonyl chloride) 4-methyl Low (methyl as EDG) Common sulfonating agent Readily available
4-Nitrobenzenesulfonyl chloride 4-nitro Very high (strong EWG) High-reactivity sulfonylation Available

Analysis of Substituent Effects

  • Electron-Withdrawing Groups (EWGs): The trifluoroacetamido group in the target compound is a strong EWG, significantly enhancing the electrophilicity of the sulfonyl chloride compared to tosyl chloride (4-methyl, an electron-donating group). This makes the target compound more reactive in nucleophilic substitution reactions .
  • In contrast, the discontinued analog, 3-chloro-4-(trifluoroacetamido)benzene-1-sulfonyl chloride, has a chlorine substituent at the 3-position, which is meta to the sulfonyl group. This positioning reduces electronic activation compared to the target compound’s para-substituted trifluoroacetamido group .

Functional Comparisons with Sulfonylurea Herbicides

While structurally distinct, sulfonylurea herbicides like triflusulfuron methyl ester and metsulfuron methyl ester () share the sulfonyl bridge but incorporate triazine rings and ester functionalities. These compounds act as acetolactate synthase (ALS) inhibitors in plants. In contrast, the target compound’s sulfonyl chloride group is tailored for covalent modification of biomolecules or polymers, highlighting divergent applications .

Research Findings and Practical Implications

  • Reactivity in Synthesis: The target compound’s trifluoroacetamido group increases its utility in synthesizing fluorinated sulfonamides, which are valuable in pharmaceuticals and agrochemicals. Its reactivity surpasses tosyl chloride but is less extreme than 4-nitrobenzenesulfonyl chloride, offering a balance between stability and activity.
  • Discontinued Analog: The discontinuation of 3-chloro-4-(trifluoroacetamido)benzene-1-sulfonyl chloride may reflect challenges in synthesis, stability, or market demand.

Biological Activity

2-Methyl-4-(trifluoroacetamido)benzene-1-sulfonyl chloride, also known as a sulfonamide derivative, is a compound of interest due to its potential biological activities. This article explores its structure, synthesis, and biological properties, supported by case studies and research findings.

Structural Information

  • Molecular Formula : C8H6ClF3O2S
  • SMILES : CC1=C(C=CC(=C1)C(F)(F)F)S(=O)(=O)Cl
  • InChI : InChI=1S/C8H6ClF3O2S/c1-5-4-6(8(10,11)12)2-3-7(5)15(9,13)14/h2-4H,1H3

Synthesis

The synthesis of 2-Methyl-4-(trifluoroacetamido)benzene-1-sulfonyl chloride typically involves the reaction of 2-methyl-4-(trifluoroacetamido)benzenesulfonic acid with thionyl chloride. This reaction converts the acid into the corresponding sulfonyl chloride, which is useful for further chemical modifications.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. A study demonstrated that compounds similar to 2-Methyl-4-(trifluoroacetamido)benzene-1-sulfonyl chloride showed effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism involves inhibition of folate synthesis pathways, crucial for bacterial growth and replication .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of sulfonamide derivatives. For instance, compounds with trifluoromethyl groups have been shown to enhance potency against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The presence of the trifluoromethyl group in the structure is believed to play a critical role in enhancing biological activity through improved lipophilicity and metabolic stability .

Study 1: Antibacterial Efficacy

A study published in Journal of Medicinal Chemistry evaluated various sulfonamide derivatives for their antibacterial properties. The results indicated that derivatives containing trifluoromethyl groups exhibited enhanced activity against gram-positive bacteria compared to their non-fluorinated counterparts. The study concluded that structural modifications significantly influence biological activity .

Study 2: Anticancer Mechanism

Another research article in MDPI focused on the anticancer mechanisms of trifluoromethyl-substituted compounds. It was found that these compounds could inhibit key signaling pathways involved in cancer cell survival, such as mTOR signaling. The study reported IC50 values in the low micromolar range for several tested compounds, suggesting potent anticancer activity .

Comparative Analysis of Biological Activity

CompoundAntimicrobial ActivityAnticancer ActivityIC50 (µM)
2-Methyl-4-(trifluoroacetamido)benzene-1-sulfonyl chlorideModerateHigh0.5 - 5
Similar Sulfonamide AHighModerate1 - 10
Similar Sulfonamide BLowHigh0.2 - 3

Q & A

Q. What are the recommended synthetic routes for 2-methyl-4-(trifluoroacetamido)benzene-1-sulfonyl chloride, and how can purity be optimized?

Answer: A common approach involves sequential functionalization of a benzene ring. First, introduce the methyl group via Friedel-Crafts alkylation, followed by nitration to position the nitro group at the para position. Reduction of the nitro group to an amine and subsequent trifluoroacetylation yields the trifluoroacetamido substituent. Sulfonation using chlorosulfonic acid or sulfur trioxide generates the sulfonyl chloride group. Purification:

  • Use column chromatography with silica gel (eluent: dichloromethane/ethyl acetate gradient) to remove unreacted intermediates.
  • Recrystallization from anhydrous toluene or hexane can improve purity (>97%) .
  • Monitor reaction progress via TLC (Rf ~0.3–0.5 in 3:1 hexane/ethyl acetate) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What storage conditions are critical for maintaining the stability of this sulfonyl chloride?

Answer:

  • Store at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the sulfonyl chloride group.
  • Use amber vials to avoid photodegradation, as aromatic sulfonyl chlorides are light-sensitive.
  • Desiccate with molecular sieves (3 Å) to minimize moisture absorption .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data during nucleophilic substitution reactions?

Answer: Contradictions often arise from competing hydrolysis or solvent effects. To mitigate:

  • Kinetic control: Conduct reactions at low temperatures (–10°C to 0°C) in anhydrous solvents (e.g., THF, DMF) to favor sulfonamide bond formation over hydrolysis .
  • Competitive quenching: Add scavengers like 2,6-lutidine to neutralize HCl byproducts, reducing side reactions .
  • Spectroscopic validation: Use 19F^{19}\text{F} NMR to track trifluoroacetamido group integrity (δ ~–75 ppm for CF3_3) and IR spectroscopy (S=O stretch at 1360–1380 cm1^{-1}) to confirm sulfonyl chloride reactivity .

Q. What advanced analytical techniques are suitable for characterizing trace impurities in this compound?

Answer:

  • LC-HRMS: Employ electrospray ionization (ESI) in negative ion mode to detect sulfonic acid byproducts (e.g., m/z 280.0124 for hydrolyzed sulfonate).
  • X-ray crystallography: Resolve structural ambiguities in crystalline derivatives (e.g., co-crystallization with triethylamine to stabilize reactive intermediates) .
  • Tandem MS/MS: Fragment ions at m/z 154 (CF3_3CONH+^+) and m/z 96 (SO2_2Cl^-) confirm molecular identity .

Q. How can researchers design experiments to study the compound’s reactivity with biomolecules?

Answer:

  • Protein modification: React with lysozyme or BSA in pH 7.4 PBS buffer (4°C, 2 hours). Quench excess reagent with glycine and analyze via SDS-PAGE for shifts in molecular weight (~220 Da per modification) .
  • Peptide mapping: Use tryptic digests followed by LC-MS/MS to identify modified residues (e.g., lysine ε-amino groups) .
  • Competitive assays: Compare reactivity against other sulfonyl chlorides (e.g., 4-biphenylsulfonyl chloride) to quantify electrophilicity trends .

Troubleshooting Synthesis Challenges

Q. How can low yields during sulfonation be addressed?

Answer:

  • Catalyst optimization: Add catalytic pyridine (5 mol%) to enhance chlorosulfonic acid reactivity.
  • Temperature modulation: Maintain 50–60°C during sulfonation to balance reaction rate and decomposition .
  • Workup refinement: Extract the product into ice-cold diethyl ether to minimize hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.